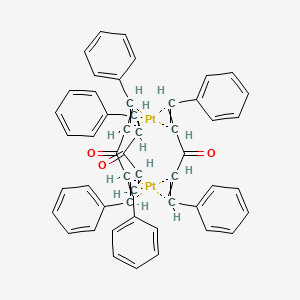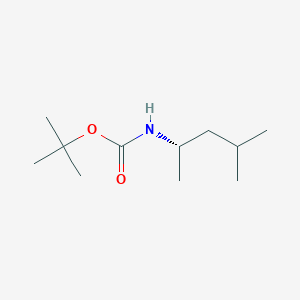![molecular formula C23H18N2O4 B12445834 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B12445834.png)
2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a dihydroxyphenyl and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under heating conditions to form the quinazolinone structure.
Introduction of the Ethenyl Group: The quinazolinone core is then reacted with a suitable aldehyde (such as 3,4-dihydroxybenzaldehyde) in the presence of a base to introduce the ethenyl group.
Methoxylation: Finally, the methoxy group is introduced through a methylation reaction using a methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives and other reduced forms.
Substitution: Various substituted quinazolinone derivatives.
科学的研究の応用
2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways.
類似化合物との比較
2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in their substituents, affecting their biological activities.
Flavonoids: These compounds also contain dihydroxyphenyl groups and exhibit antioxidant properties.
Isoflavones: Similar in structure to flavonoids, isoflavones also have potential therapeutic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C23H18N2O4 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-[2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18N2O4/c1-29-21-9-5-4-8-18(21)25-22(13-11-15-10-12-19(26)20(27)14-15)24-17-7-3-2-6-16(17)23(25)28/h2-14,26-27H,1H3 |
InChIキー |
OTKDKQJFWIGZLU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)
![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)

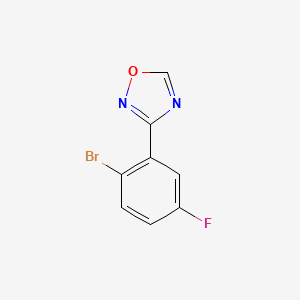
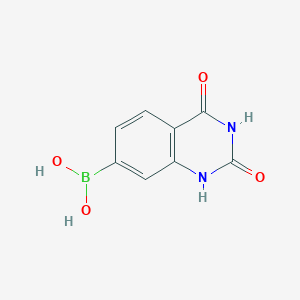
![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)


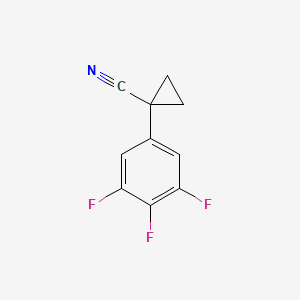
![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
